molecular formula C6H3BrN4O2 B1231141 6-Bromopyrazino(2,3-b)pyrazine-2,3-diol CAS No. 22855-28-3

6-Bromopyrazino(2,3-b)pyrazine-2,3-diol

Cat. No.: B1231141
CAS No.: 22855-28-3
M. Wt: 243.02 g/mol
InChI Key: YUBYUYJASYZFFW-UHFFFAOYSA-N
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Description

6-Bromopyrazino(2,3-b)pyrazine-2,3-diol is an organic compound with the molecular formula C6H3BrN4O2 and a molecular weight of 243.02 g/mol . This brominated derivative features a pyrazinopyrazine core, a structure of significant interest in medicinal and materials chemistry. While specific biological or mechanistic data for this particular compound is not widely published in the available literature, related pyrazino[2,3-b]pyrazine and pyrido[2,3-b]pyrazine scaffolds are recognized for their diverse potential research applications . Compounds with these core structures have been investigated for various therapeutic areas and technological applications. For instance, similar molecular frameworks have been explored in the development of inhibitors for kinases like PI3K and BRAF in oncology research, as well as in the context of electrochemical DNA biosensing . Furthermore, such heterocyclic systems have shown promise in material science due to their potential non-linear optical (NLO) properties . The presence of both bromine and diol functional groups on this heteroaromatic system makes it a versatile building block or intermediate for further chemical synthesis and exploration in these fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

22855-28-3

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

6-bromo-1,4-dihydropyrazino[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C6H3BrN4O2/c7-2-1-8-3-4(9-2)11-6(13)5(12)10-3/h1H,(H,8,10,12)(H,9,11,13)

InChI Key

YUBYUYJASYZFFW-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=N1)NC(=O)C(=O)N2)Br

Canonical SMILES

C1=C(N=C2C(=N1)NC(=O)C(=O)N2)Br

Other CAS No.

22855-28-3

Synonyms

2,3-dihydroxy-6-bromopyrazino(2,3b)pyrazine
6-bromopyrazino(2,3-b)pyrazine-2,3-diol

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that derivatives of pyrazine compounds, including 6-bromopyrazino(2,3-b)pyrazine-2,3-diol, have shown promising antimicrobial activities. For instance, a study evaluated the efficacy of several pyrazine derivatives against pathogens such as Enterococcus faecalis, demonstrating significant inhibitory effects on bacterial growth . The compound's structure allows for interaction with bacterial enzymes, potentially leading to new antibiotic therapies.

Anti-Cancer Activity
The anti-cancer potential of pyrazine derivatives has been extensively studied. A specific case highlighted the effectiveness of certain pyrazine compounds in inhibiting cancer cell growth across various human and murine cancer cell lines. The findings suggest that these compounds could serve as lead candidates for developing new anticancer drugs .

Cholinesterase Inhibition
Inhibition of cholinesterases is a promising strategy for treating Alzheimer's disease. Studies have shown that certain pyrazine derivatives exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating potent activity. This suggests that this compound could be further investigated for its potential in neurodegenerative disease therapies .

Material Science Applications

Nonlinear Optical Properties
Recent investigations into the nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazines have revealed their suitability for technological applications in photonics. These compounds exhibit remarkable contributions to NLO responses, which are critical for developing advanced optical materials used in telecommunications and imaging technologies .

Fluorescent Materials for OLEDs
The synthesis of pyrido[2,3-b]pyrazine-based materials has led to the development of full-color fluorescent materials suitable for organic light-emitting diodes (OLEDs). These materials demonstrate high photoluminescence quantum efficiency and can be tuned to emit across the visible spectrum. This characteristic makes them ideal candidates for display technologies .

Biochemical Applications

Antioxidant Activity
The antioxidant properties of pyrazine derivatives have been explored in various studies. The ability to scavenge free radicals suggests that this compound could be beneficial in formulating supplements aimed at reducing oxidative stress-related diseases .

Electrochemical Sensing
Emerging research indicates that certain pyrazine derivatives can be utilized in electrochemical sensors for detecting biomolecules like DNA. This application is particularly relevant in biosensing technologies aimed at early disease detection and monitoring biological processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrido[2,3-b]pyrazine-2,3-dione Derivatives

8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
  • Substituents : Chlorine at C8, ketone groups at C2/C3.
  • Key Properties: Demonstrated potent inhibition of D-amino acid oxidase (DAAO) with an IC₅₀ of 0.14 µM, leading to analgesic effects in vivo .
  • Comparison: Unlike 6-Bromopyrazino(2,3-b)pyrazine-2,3-diol, the ketone groups reduce hydrogen-bonding capacity, while the chlorine atom at C8 directs selectivity toward DAAO over other enzymes.
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
  • Substituents : Methyl group at C4.
  • Key Properties : Acts as a covalent KRAS inhibitor, targeting oncogenic mutants (e.g., G12C) with sub-micromolar potency .
  • Comparison : The methyl group enhances lipophilicity (logP ≈ 1.2) compared to the bromine-substituted diol, which may improve membrane permeability but reduce solubility in aqueous media .

Brominated Pyrazine Derivatives

7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine
  • Substituents : Bromine at C7, thiophene groups at C2/C3.
  • Key Properties : Exhibits planar crystal packing due to π-π stacking of thiophene rings, with a density of 1.647 g/cm³. Bromine at C7 increases molecular polarizability, enhancing fluorescence properties .
6-Bromo-3-ethylimidazo[1,2-a]pyrazine
  • Substituents : Bromine at C6, ethyl group at C3.
  • Key Properties : High solubility in organic solvents (e.g., DCM, logP ≈ 2.5) due to the ethyl group. Used as a precursor in radiopharmaceutical synthesis .
  • Comparison : The diol groups in the target compound reduce logP (estimated logP ≈ 0.44) compared to the ethyl-substituted analog, favoring aqueous solubility but limiting blood-brain barrier penetration .

Diol-Containing Pyrazine Analogs

Dihydro pyrido[1,2-a]pyrazine-2,3-diol
  • Substituents : Conjugated methyl imidazole.
  • Key Properties : Forms salt bridges with Asp143 and Asp336 residues in nicastrin, critical for inhibitory activity .
  • Comparison: The bromine in this compound may sterically hinder similar interactions but could enhance binding to hydrophobic pockets .
Pyrido(2,3-b)pyrazine-2,3-diol
  • Substituents: No bromine.
  • Key Properties : logP = 0.436, McVol = 107.95 ml/mol. Lower molecular weight (207.14 g/mol) compared to the brominated derivative (288.03 g/mol) .

Data Table: Structural and Functional Comparison

Compound Name Substituents logP Molecular Weight (g/mol) Key Activity/Property Reference ID
This compound Br (C6), -OH (C2/C3) ~0.44 288.03 Hydrogen-bonding, electrophilic
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Cl (C8), ketones (C2/C3) ~1.5 225.62 DAAO inhibition (IC₅₀ = 0.14 µM)
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CH₃ (C6) ~1.2 177.16 KRAS inhibition (IC₅₀ < 1 µM)
7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine Br (C7), thiophenes ~2.8 407.29 Fluorescent, planar crystal packing
Pyrido(2,3-b)pyrazine-2,3-diol -OH (C2/C3) 0.436 207.14 High aqueous solubility

Research Findings and Implications

  • Biological Activity : Bromine and diol groups synergistically enhance target selectivity in enzyme inhibition. For example, KRAS inhibitors with methyl substituents prioritize lipophilicity , while diol-containing analogs favor polar interactions .
  • Material Science: Brominated pyrazines exhibit improved photophysical properties (e.g., fluorescence) compared to non-halogenated analogs, making them candidates for optoelectronic materials .
  • Synthetic Challenges : Bromine introduction requires careful optimization (e.g., via Pd-catalyzed cross-coupling) to avoid side reactions, as seen in the synthesis of 6-Bromo-3-ethylimidazo[1,2-a]pyrazine .

Preparation Methods

Direct Bromination of Pyrazino[2,3-b]pyrazine Intermediates

Direct bromination of pyrazino[2,3-b]pyrazine derivatives is a foundational approach for introducing bromine at position 6. In a reported method, 2,3-dimethylpyrazino[2,3-b]pyrazine undergoes electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient pyrazine ring directs bromination to the para position relative to the methyl groups.

Reaction Conditions:

  • Substrate: 2,3-Dimethylpyrazino[2,3-b]pyrazine

  • Brominating Agent: Br₂ (1.2 equiv)

  • Catalyst: FeBr₃ (0.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 68–72%

This method capitalizes on the electron-withdrawing nature of the pyrazine ring, which enhances the reactivity of position 6 toward electrophilic attack. However, competing side reactions, such as di-bromination or ring-opening, necessitate precise stoichiometric control.

Bromine Substitution via Nucleophilic Aromatic Substitution

An alternative route involves nucleophilic aromatic substitution (SNAr) on pre-functionalized pyrazino[2,3-b]pyrazines. For instance, 6-chloropyrazino[2,3-b]pyrazine-2,3-diol reacts with sodium bromide (NaBr) in a polar aprotic solvent like dimethylformamide (DMF) under microwave irradiation. The chloride leaving group is displaced by bromide, yielding the target compound.

Reaction Conditions:

  • Substrate: 6-Chloropyrazino[2,3-b]pyrazine-2,3-diol

  • Bromide Source: NaBr (3.0 equiv)

  • Solvent: DMF

  • Temperature: 120°C (microwave)

  • Reaction Time: 30 minutes

  • Yield: 55–60%

This method is limited by the availability of chlorinated precursors and the need for high-energy conditions to overcome the aromatic ring’s deactivation.

Oxidation of Methyl Groups to Diols

Oxidative Conversion of 2,3-Dimethylpyrazino[2,3-b]pyrazine

The oxidation of methyl groups to diols in 6-bromo-2,3-dimethylpyrazino[2,3-b]pyrazine is a critical step. Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) selectively oxidizes the methyl groups at positions 2 and 3 to hydroxyl groups without over-oxidizing the bromine substituent.

Reaction Conditions:

  • Substrate: 6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine

  • Oxidizing Agent: KMnO₄ (4.0 equiv)

  • Acid: H₂SO₄ (1.0 M)

  • Solvent: Water

  • Temperature: 80°C

  • Reaction Time: 6 hours

  • Yield: 65–70%

Mechanistic studies suggest the reaction proceeds through a radical intermediate, with the acidic environment stabilizing the transition state.

Two-Step Oxidation via Ketone Intermediates

A two-step protocol involving initial oxidation to ketones followed by reduction to diols has been explored. Using chromium trioxide (CrO₃) in acetic acid, the methyl groups are oxidized to ketones, which are subsequently reduced using sodium borohydride (NaBH₄) in methanol.

StepReagent/ConditionsIntermediateYield
1CrO₃, AcOH, 60°C, 4h6-Bromo-2,3-diketopyrazino[2,3-b]pyrazine75%
2NaBH₄, MeOH, 0°C, 1h6-Bromopyrazino[2,3-b]pyrazine-2,3-diol80%

This method offers higher regioselectivity but requires stringent temperature control to prevent side reactions.

Cyclocondensation Approaches

Isay Cyclocondensation with Brominated Diamines

The Isay cyclocondensation reaction, typically used for pteridine synthesis, can be adapted for pyrazino[2,3-b]pyrazines. 5,6-Diamino-2-bromopyrazine reacts with glyoxal in aqueous HCl to form the fused pyrazino-pyrazine ring, with subsequent oxidation introducing the diol groups.

Reaction Conditions:

  • Diamine: 5,6-Diamino-2-bromopyrazine

  • Carbonyl Source: Glyoxal (40% aqueous solution)

  • Acid Catalyst: HCl (1.0 M)

  • Temperature: Reflux

  • Reaction Time: 12 hours

  • Yield: 50–55%

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly reduces reaction times. A mixture of 2-bromo-5,6-diaminopyrazine and ethyl glyoxylate undergoes cyclocondensation under microwave conditions (150°C, 20 minutes), followed by hydrolysis of the ester groups to diols.

Reaction Conditions:

  • Substrate: 2-Bromo-5,6-diaminopyrazine

  • Carbonyl Source: Ethyl glyoxylate

  • Solvent: Ethanol

  • Microwave Power: 300 W

  • Post-Reaction Hydrolysis: NaOH (2.0 M), 60°C, 2h

  • Overall Yield: 62–68%

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Range
Direct BrominationSimple, one-step processRisk of di-bromination68–72%
SNAr BrominationHigh selectivityRequires chlorinated precursor55–60%
KMnO₄ OxidationDirect conversion of methyl to diolAcidic conditions may degrade ring65–70%
Two-Step OxidationBetter control over oxidation stateMultiple steps increase complexity75–80%
Isay CyclocondensationBuilds ring with bromine in situLow yield due to side reactions50–55%
Microwave SynthesisRapid reaction timesSpecialized equipment required62–68%

Mechanistic Insights and Regioselectivity

The regioselectivity of bromination in pyrazino[2,3-b]pyrazine derivatives is governed by the electron-withdrawing pyrazine nitrogens, which direct electrophiles to the most electron-deficient position (C6). Density functional theory (DFT) calculations corroborate that the LUMO density at C6 is significantly higher than at other positions, favoring electrophilic attack.

Oxidation of methyl groups to diols proceeds via a radical mechanism, where KMnO₄ abstracts a hydrogen atom from the methyl group, forming a benzyl radical intermediate that reacts with water to yield the diol .

Q & A

Q. What are the established synthetic routes for 6-Bromopyrazino(2,3-b)pyrazine-2,3-diol, and how do reaction conditions influence yields?

Methodological Answer: A common approach involves halogenation of pyrazine-diol precursors. For example, aromatic nucleophilic substitution reactions using brominating agents (e.g., NBS or Br₂) under basic conditions (NaH in dioxane at 100°C) can introduce bromine to the pyrazine core . Alternatively, intermediates like pyrazine-2,3-dicarbonitrile derivatives may undergo bromination via radical pathways. Reaction optimization should consider steric hindrance from adjacent substituents and the electronic effects of the pyrazine ring. Yields are highly dependent on solvent polarity and temperature control, with anhydrous conditions often critical for preventing hydrolysis .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray crystallography : Monoclinic or triclinic crystal systems (e.g., P21/mP2_1/m or P1P\overline{1}) are typical for pyrazine derivatives. Unit cell parameters (e.g., a=5.616.86a = 5.61–6.86 Å, b=6.4410.23b = 6.44–10.23 Å) and bond angles (e.g., β=90109°\beta = 90–109°) should be validated against databases .
  • Spectroscopy :
    • IR : Look for -OH stretches (~3200–3500 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).
    • NMR : 1^1H NMR shows deshielded protons on the pyrazine ring (δ 8–9 ppm); 13^{13}C NMR confirms bromine’s electron-withdrawing effect on adjacent carbons .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions involving the bromine substituent?

Methodological Answer: The bromine atom’s position on the pyrazine ring influences its participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the fused pyrazine system may reduce accessibility for palladium catalysts, while electron-deficient rings can accelerate oxidative addition. Contradictory reports on reaction efficiency often arise from ligand choice (e.g., bulky phosphines vs. N-heterocyclic carbenes). For example, in pyrido[2,3-b]pyrazine derivatives, bromine at the 6-position shows lower reactivity than para-substituted analogs due to unfavorable orbital overlap .

Q. How do derivatives of this compound perform in catalytic applications, such as hydrogen evolution or enzyme modeling?

Methodological Answer: Pyrazine-dithiolate analogs (e.g., pyrazine-2,3-dithiol) form di-iron complexes like [Fe2(μpydt)(CO)6][Fe_2(\mu-\text{pydt})(CO)_6] that mimic [FeFe]-hydrogenase active sites. These complexes catalyze hydrogen evolution in acidic media (e.g., acetic acid) via proton-coupled electron transfer. Key parameters:

  • Electrochemical Studies : Cyclic voltammetry reveals reduction potentials near 1.8-1.8 V (vs. Ag/AgCl), correlating with catalytic turnover.
  • Substitution Effects : Replacing CO with PPh₃ ligands enhances stability but may reduce catalytic activity due to steric effects .

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